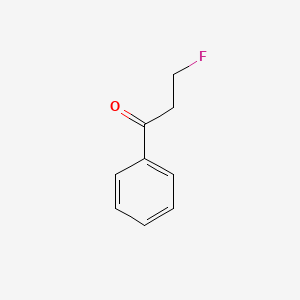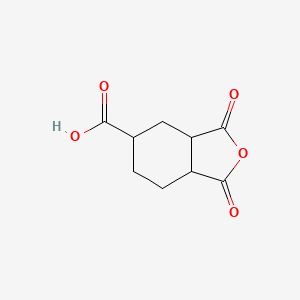
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid
Vue d'ensemble
Description
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid, also known as cis, cis -1,2,4-Cyclohexanetricarboxylic Acid 1,2-Anhydride , is a chemical compound with the molecular formula C9H10O5 . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid is a solid at 20 degrees Celsius . It has a melting point ranging from 152.0 to 156.0 °C . The compound is sensitive to moisture .Safety And Hazards
This compound is classified as dangerous. It may cause skin irritation, serious eye damage, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Propriétés
Numéro CAS |
53611-01-1 |
|---|---|
Nom du produit |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H10O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2,(H,10,11) |
Clé InChI |
FWHUTKPMCKSUCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1C(=O)O)C(=O)OC2=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

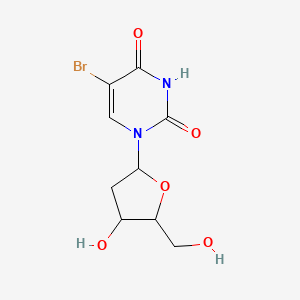
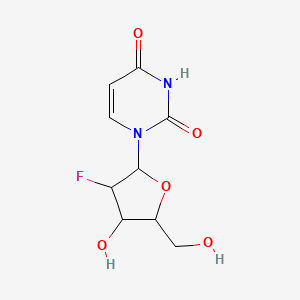
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
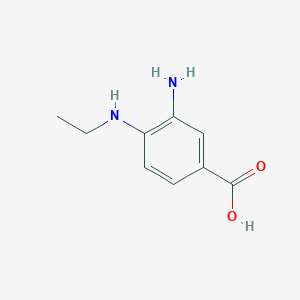
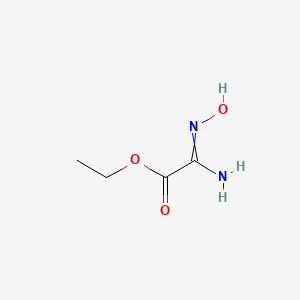
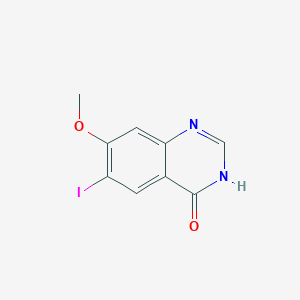
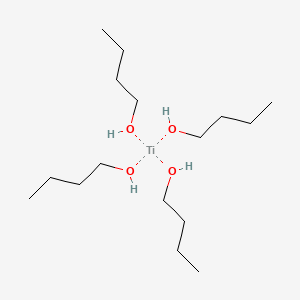
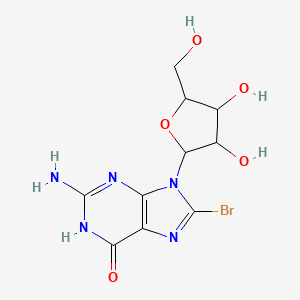
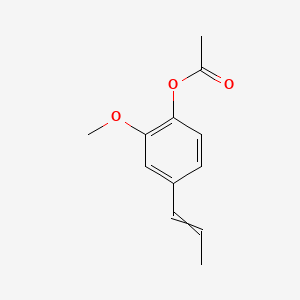
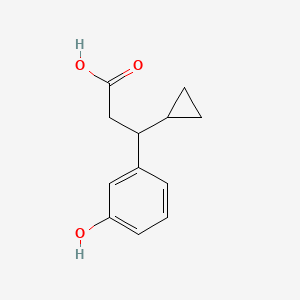
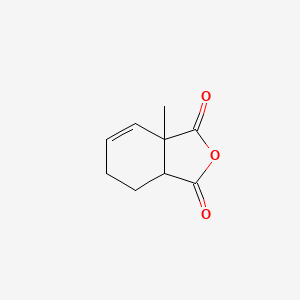
![N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8817484.png)
![2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B8817502.png)
